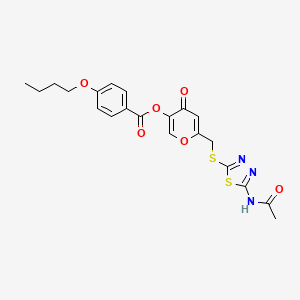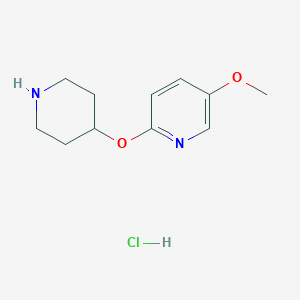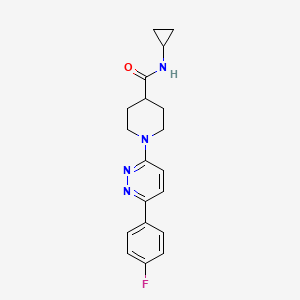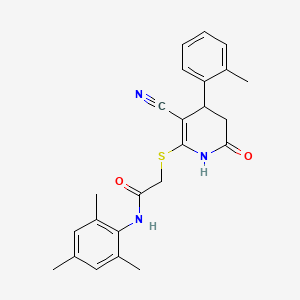![molecular formula C27H30N2O4S B2860524 4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 301315-72-0](/img/structure/B2860524.png)
4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C27H30N2O4S and its molecular weight is 478.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Anticancer Properties
One of the primary applications of these compounds is in the inhibition of enzymes such as carbonic anhydrases. Research has shown that derivatives of benzenesulfonamide, including those with morpholine moieties, exhibit potent inhibitory effects against different carbonic anhydrase isoforms. These isoforms are involved in various physiological and pathological processes, including glaucoma, epilepsy, obesity, and cancer. For instance, Nabih Lolak et al. (2019) reported that ureido benzenesulfonamides incorporating 1,3,5-triazine moieties showed significant inhibition against human carbonic anhydrase IX, a target for anticancer agents, with sub-nanomolar Ki values, suggesting their potential in medicinal and pharmacological studies for cancer treatment (Lolak, Akocak, Bua, Supuran, 2019).
Antibacterial and Antimycobacterial Activity
The antimycobacterial activity of benzenesulfonamide derivatives has also been explored, with certain compounds showing significant activity against Mycobacterium tuberculosis. This is particularly important for developing new treatments for tuberculosis, resistant to current medications. M. Ghorab et al. (2017) synthesized novel N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, demonstrating high activity against M. tuberculosis, highlighting the potential of these compounds in treating infectious diseases (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, Elaasser, 2017).
Photodynamic Therapy and Photo-luminescence
Compounds with benzenesulfonamide structures have been evaluated for their photophysical and photochemical properties, which are crucial for applications like photodynamic therapy (PDT). This therapy is a minimally invasive treatment method for cancer, relying on photosensitizers activated by light to produce cytotoxic species that kill cancer cells. M. Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield, indicating its potential as a photosensitizer in PDT for cancer treatment (Pişkin, Canpolat, Öztürk, 2020).
Antiproliferative Activity Against Cancer Cell Lines
The antiproliferative activity of benzenesulfonamide derivatives against human cancer cell lines is another significant area of research. These studies aim to identify new therapeutic agents for cancer treatment by testing the compounds' ability to inhibit the growth of cancer cells. For example, Aneta Pogorzelska et al. (2017) designed and synthesized benzenesulfonylguanidine derivatives modified by nitrogen-containing heterocycles, showing potent growth inhibition against various human cancer cell lines, including colon carcinoma, breast cancer, and cervical cancer. The study highlights the potential of these compounds as multifunctional agents for cancer treatment (Pogorzelska, Sławiński, Kawiak, Jasińska, 2017).
Eigenschaften
IUPAC Name |
N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4S/c1-19-9-11-20(12-10-19)34(30,31)28-25-18-23-24-8-4-5-13-27(24,29-14-16-32-17-15-29)33-26(23)22-7-3-2-6-21(22)25/h2-3,6-7,9-12,18,24,28H,4-5,8,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRLHXRUNICERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5(C3CCCC5)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-ethoxy-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2860442.png)





![2-(benzylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2860450.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide](/img/structure/B2860451.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2860455.png)
![Ethyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2860456.png)
![Tert-butyl N-[2-(1-benzhydryl-3-hydroxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860457.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2860459.png)
